2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an oxadiazole ring
Preparation Methods
The synthesis of 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the iodination of imidazo[1,2-a]pyridine followed by cyclization with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyridine derivatives, 2-{3-iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Similar compounds include:
Imidazo[1,2-a]pyridine derivatives: Known for their broad spectrum of biological activities.
Oxadiazole derivatives: Recognized for their antimicrobial and anti-inflammatory properties.
Properties
CAS No. |
1036991-37-3 |
---|---|
Molecular Formula |
C10H7IN4O |
Molecular Weight |
326.1 |
Purity |
95 |
Origin of Product |
United States |
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